molecular formula C18H15NO4 B5975872 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B5975872
M. Wt: 309.3 g/mol
InChI Key: GBVUDJINELPCMA-UHFFFAOYSA-N
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Description

2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroindene core with a methoxy-substituted phenylamino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves a multi-step process. The initial step often includes the preparation of the 2,4-dimethoxyphenylamine, which is then reacted with an appropriate aldehyde to form the Schiff base. This intermediate is subsequently cyclized under acidic or basic conditions to yield the final dihydroindene-dione structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1H-INDENE-1,3-DIONE
  • 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-2,3-DIONE

Comparison: Compared to similar compounds, 2-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its unique dihydroindene core and methoxy-substituted phenylamino group

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-11-7-8-15(16(9-11)23-2)19-10-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVUDJINELPCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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